molecular formula C7H5Cl2NO2 B112706 3-Amino-2,4-dichlorobenzoic acid CAS No. 50917-28-7

3-Amino-2,4-dichlorobenzoic acid

Cat. No. B112706
CAS RN: 50917-28-7
M. Wt: 206.02 g/mol
InChI Key: MWIWETSWQFRAPN-UHFFFAOYSA-N
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Description

3-Amino-2,4-dichlorobenzoic acid is a chemical compound with the molecular formula C7H5Cl2NO2 . It is a derivative of benzoic acid where the ring hydrogens at positions 2 and 4 are substituted by chloro groups .


Molecular Structure Analysis

The molecular structure of 3-Amino-2,4-dichlorobenzoic acid consists of a benzene ring with two chlorine atoms substituted at the 2 and 4 positions, a carboxylic acid group, and an amino group . The molecular weight of the compound is 206.03 g/mol .


Physical And Chemical Properties Analysis

3-Amino-2,4-dichlorobenzoic acid is a solid at room temperature . The melting point is between 194-197 °C .

Scientific Research Applications

Peptide Synthesis

  • Application : 3-Amino-2,4-dichlorobenzoic acid is used in peptide synthesis . Peptides are short chains of amino acids that play crucial roles in biological functions.
  • Results : The outcomes of peptide synthesis can vary widely, but the goal is typically to produce a peptide with a specific sequence of amino acids .

Synthesis of Pyrimido[2′,1′:2,3]thiazolo[4,5-b]quinoxaline Derivatives

  • Application : 2,4-Dichlorobenzoic acid is used as a reagent during the synthesis of pyrimido[2′,1′:2,3]thiazolo[4,5-b]quinoxaline derivatives .
  • Method : The specific methods of application in this synthesis would involve the reaction of 2,4-dichlorobenzoic acid with other reagents under specific conditions to form the desired product .
  • Results : The outcome of this synthesis would be the production of pyrimido[2′,1′:2,3]thiazolo[4,5-b]quinoxaline derivatives .

Synthesis of 1-(Substituted)-1,4-dihydro-6-nitro-4-oxo-7-(sub-secondary amino)-quinoline-3-carboxylic Acids

  • Application : 2,4-Dichlorobenzoic acid is also used as a starting reagent during the synthesis of 1-(substituted)-1,4-dihydro-6-nitro-4-oxo-7-(sub-secondary amino)-quinoline-3-carboxylic acids .
  • Method : The specific methods of application in this synthesis would involve the reaction of 2,4-dichlorobenzoic acid with other reagents under specific conditions to form the desired product .
  • Results : The outcome of this synthesis would be the production of 1-(substituted)-1,4-dihydro-6-nitro-4-oxo-7-(sub-secondary amino)-quinoline-3-carboxylic acids .

properties

IUPAC Name

3-amino-2,4-dichlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWIWETSWQFRAPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201301396
Record name 3-Amino-2,4-dichlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201301396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2,4-dichlorobenzoic acid

CAS RN

50917-28-7
Record name 3-Amino-2,4-dichlorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50917-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-2,4-dichlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201301396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Acetylamino-2,4-dichloro-benzoic acid (21.0 g, 84.6 mmol) is stirred in 6 M aq. HCl-solution (120 mL) and acetic acid (250 mL) at reflux for 24 h. The reaction mixture is cooled, concentrated, diluted with water and concentrated again. The residue is diluted with water, stirred under cooling and filtered. The filtercake is washed and dried to give the sub-title compound.
Quantity
21 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

3-Acetylamino-2,4-dichloro-benzoic acid (21.0 g, 84.6 mmol) is stirred in 6 M aq. HCl-solution (120 mL) and AcOH (250 mL) at reflux for 24 h. The reaction mixture is cooled, concentrated, diluted with water and concentrated again. The residue is diluted with water, stirred under cooling and filtered. The filtercake is washed and dried to give the sub-title compound.
Quantity
21 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
RK Muslih, DL Linscott - Plant Physiology, 1977 - academic.oup.com
The effects of 3-nitro-2,5-dichlorobenzoic acid (dinoben) and 3-amino-2,4-dichlorobenzoic acid (chloramben) on lipid formation and on the incorporation of various substrates into lipids …
Number of citations: 8 academic.oup.com
OC Burnside, WG Lipke - Weeds, 1962 - cambridge.org
A significant amount of amiben (3–amino–2,4–dichlorobenzoic acid) was leached from the 0 to 1-inch soil depth with 1 and 2 inches of applied water. Weed control could be obtained …
Number of citations: 24 www.cambridge.org
GW Keitt Jr, RA Baker - Plant physiology, 1966 - academic.oup.com
Six dichloro-, 3 trichloro-, 2 triiodo-, and 3 heterosubstituted benzoic acids (amiben, dinoben, dicamba), and N-1-naphthylphthalamic acid have been tested for effects on growth and on …
Number of citations: 106 academic.oup.com
CL Foy - Weeds, 1962 - cambridge.org
Patterns of absorption and distribution of dalapon (2,2–dichloropropionic acid) were determined by radioautography and counting. Dalapon was absorbed through the cuticle and …
Number of citations: 39 www.cambridge.org
HY Cho - 1983 - search.proquest.com
The purpose of this study was to develop a new disposal method for diluted herbicide rinsates. The thirteen herbicides used in this experiment were: atrazine cyanazine, simazine, …
Number of citations: 4 search.proquest.com

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